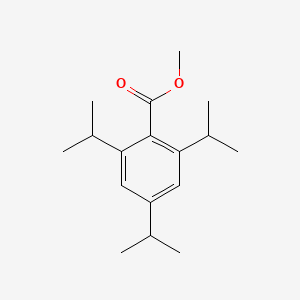![molecular formula C19H17NO5 B13140282 1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione CAS No. 89586-82-3](/img/structure/B13140282.png)
1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an anthracene core substituted with amino, hydroxy, and allyloxyethoxy groups. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their vibrant colors and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of 1-amino-4-hydroxyanthracene-9,10-dione, which is then subjected to etherification reactions to introduce the allyloxyethoxy group. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the hydroxy group, followed by the addition of 2-(allyloxy)ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The allyloxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinones depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential as an anticancer agent due to its ability to intercalate DNA.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mécanisme D'action
The mechanism of action of 2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in inflammation and microbial growth, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Allyloxy)ethoxy)ethanol
- 2-(2-Ethoxyethoxy)ethanol
- 2-(2-(Methoxy-Ethoxy)-Ethoxy)-Ethanol
Uniqueness
Compared to similar compounds, 2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione stands out due to its anthraquinone core, which imparts unique chemical and biological properties. Its ability to intercalate DNA and inhibit enzymes makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
89586-82-3 |
|---|---|
Formule moléculaire |
C19H17NO5 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-(2-prop-2-enoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C19H17NO5/c1-2-7-24-8-9-25-14-10-13(21)15-16(17(14)20)19(23)12-6-4-3-5-11(12)18(15)22/h2-6,10,21H,1,7-9,20H2 |
Clé InChI |
HGVDYWYCDYFSIU-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


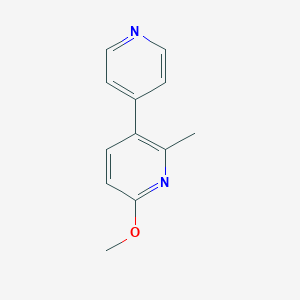
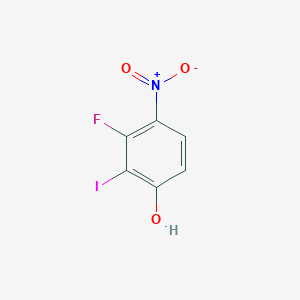
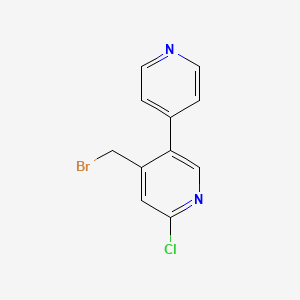
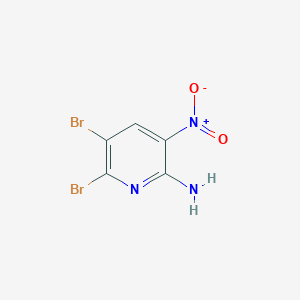
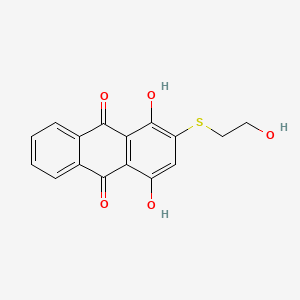
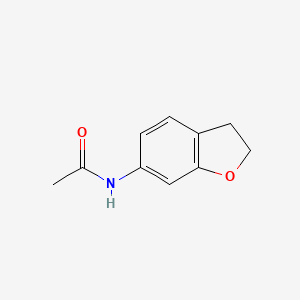

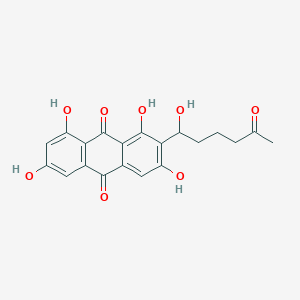

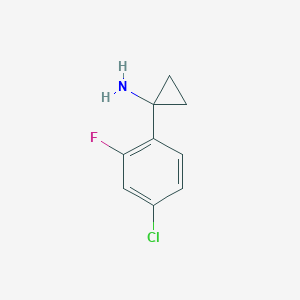
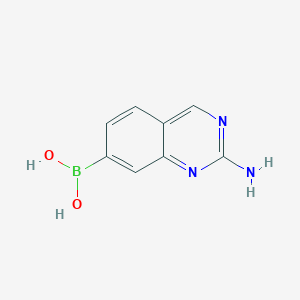
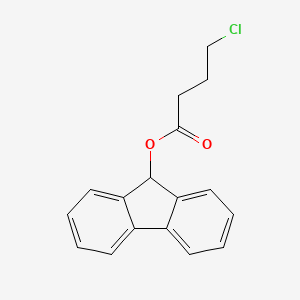
![1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13140256.png)
